molecular formula C21H23N3O5S B11004530 Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11004530
M. Wt: 429.5 g/mol
InChI Key: SIRGXVVVKZPBCT-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which plays a crucial role in its reactivity and stability.

    Thiazole Ring: The thiazole ring contributes to its aromatic character and influences its chemical properties.

    Isoquinoline Moiety: The isoquinoline fragment adds complexity and potential biological activity.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:

    Formation of Isoquinoline Intermediate: Start with an isoquinoline derivative and introduce the necessary functional groups.

    Thiazole Formation: Cyclization of the isoquinoline intermediate with a thioamide precursor to form the thiazole ring.

    Esterification: Introduce the methyl ester group using appropriate reagents.

Industrial Production:: While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization for yield, cost, and scalability is essential.

Chemical Reactions Analysis

Reactivity::

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions.

    Thiazole Formation: Thioamide, cyclization reagents.

    Esterification: Acid-catalyzed esterification.

Major Products:: The final product is Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigate its potential as a drug candidate, considering its unique structure and reactivity.

    Chemical Biology: Explore its interactions with biomolecules.

    Industry: Evaluate its use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.

Biological Activity

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, isoquinoline moiety, and methoxyethyl group, which contribute to its unique biological properties. The structural formula can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that derivatives of isoquinoline compounds possess significant antitumor properties. For instance, compounds with similar structures were found to inhibit the proliferation of cancer cells in vitro and in vivo models .
  • Antiviral Effects : Some derivatives have demonstrated antiviral activity against viruses such as coronaviruses. In a comparative study, certain isoquinoline derivatives showed promising inhibition rates against human coronavirus strains .
  • Anti-inflammatory Properties : Compounds incorporating thiazole and isoquinoline structures have been reported to exhibit anti-inflammatory effects through the modulation of inflammatory pathways .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or viral replication.
  • Interaction with Cellular Pathways : It may modulate signaling pathways related to cell growth and apoptosis.
  • Binding Affinity : The structural components enable strong binding to target proteins or receptors, enhancing its efficacy.

Case Studies

Several studies have evaluated the biological activity of related compounds:

CompoundActivity TypeIC50 (µM)Reference
THIQ Derivative AAntiviral (HCoV)47 ± 2
THIQ Derivative BAntitumor (MRC-5)670 ± 29
Thiazole Compound CAnti-inflammatory-

These studies highlight the potential of thiazole and isoquinoline derivatives in therapeutic applications.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H23N3O5S/c1-12(2)17-16(20(27)29-4)22-21(30-17)23-18(25)15-11-24(9-10-28-3)19(26)14-8-6-5-7-13(14)15/h5-8,11-12H,9-10H2,1-4H3,(H,22,23,25)

InChI Key

SIRGXVVVKZPBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC)C(=O)OC

Origin of Product

United States

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